Cas no 851970-67-7 (1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea)

1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea structure
851970-67-7 structure
Product Name:1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea
CAS No:851970-67-7
MF:C25H26FN3OS
MW:435.556848049164
CID:5823611
PubChem ID:4186223
Update Time:2025-10-28

1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
    • Thiourea, N'-(2,5-dimethylphenyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N-(2-furanylmethyl)-
    • F0633-0035
    • 1-(2,5-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
    • AKOS001503282
    • 3-(2,5-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
    • 851970-67-7
    • 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea
    • Inchi: 1S/C25H26FN3OS/c1-16-6-7-17(2)24(13-16)28-25(31)29(15-20-5-4-12-30-20)11-10-21-18(3)27-23-9-8-19(26)14-22(21)23/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,31)
    • InChI Key: NDGPNQWWBWXEIP-UHFFFAOYSA-N
    • SMILES: N(CCC1C2=C(NC=1C)C=CC(F)=C2)(CC1=CC=CO1)C(NC1=CC(C)=CC=C1C)=S

Computed Properties

  • Exact Mass: 435.17806180g/mol
  • Monoisotopic Mass: 435.17806180g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 76.3Ų

Experimental Properties

  • Density: 1.279±0.06 g/cm3(Predicted)
  • Boiling Point: 597.3±60.0 °C(Predicted)
  • pka: 13.30±0.70(Predicted)

1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea Pricemore >>

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Additional information on 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea

Introduction to 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea (CAS No. 851970-67-7)

1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 851970-67-7, represents a convergence of advanced synthetic methodologies and pharmacological research. Its molecular architecture incorporates several key functional groups, including aromatic rings, heterocycles, and thiourea moieties, which collectively contribute to its distinctive chemical properties and biological relevance.

The presence of 2,5-dimethylphenyl in the molecular structure suggests a stable aromatic core that may enhance lipophilicity and binding affinity to biological targets. This is complemented by the 5-fluoro-2-methyl-1H-indol moiety, a fragment commonly found in bioactive molecules known for their interaction with specific enzymes and receptors. The introduction of fluorine at the 5-position typically modulates metabolic stability and binding interactions, making it a valuable feature in drug design. Furthermore, the furan-2-yl group adds another layer of complexity, potentially influencing solubility and electronic properties of the molecule.

The compound’s structure also highlights the significance of the thiourea component. Thiourea derivatives are well-documented in medicinal chemistry for their diverse pharmacological effects, ranging from antimicrobial to anticancer properties. In this context, the methylthiourea moiety in 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea may contribute to its biological activity by participating in hydrogen bonding or forming coordination complexes with target proteins.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Studies suggest that the combination of aromatic rings and heterocycles in this compound could enhance its binding affinity to proteins involved in metabolic pathways. For instance, computational modeling has indicated potential interactions with enzymes such as cytochrome P450 (CYP450) family members, which are critical in drug metabolism. The fluorinated indole moiety is particularly noteworthy, as fluorine substitution often enhances binding specificity and potency.

Experimental investigations have begun to explore the pharmacological profile of this compound. Preliminary studies indicate that derivatives with similar structural motifs exhibit promising effects in preclinical models. The thiourea component appears to play a pivotal role in modulating biological responses, possibly through inhibition of key enzymes or disruption of protein-protein interactions. Additionally, the furan ring may contribute to solubility improvements, a crucial factor for drug formulation and bioavailability.

The synthesis of 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and regioselective reactions to construct the complex framework efficiently. Advanced techniques such as transition-metal catalysis and palladium-mediated cross-coupling reactions have been employed to achieve high yields and purity levels essential for pharmaceutical applications.

The compound’s potential applications extend beyond traditional therapeutic areas. Research into its structural analogs has hinted at its utility in developing novel agrochemicals or industrial chemicals where similar motifs are known to exhibit desirable properties. The integration of fluorine atoms into organic molecules is particularly prevalent in agrochemicals due to their ability to enhance stability and efficacy against pests.

As research progresses, the exploration of this compound’s pharmacological spectrum will likely expand. Investigating its interactions with various biological targets will provide insights into its therapeutic potential and limitations. Collaborative efforts between synthetic chemists and biologists are essential to elucidate mechanisms of action and optimize derivatives for clinical development.

The regulatory landscape for novel compounds like 1-(2,5-dimethylphenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-y)l]ethyl]-3(furan)]methylthiourea (CAS No. 85197067

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